molecular formula C7H5F2N3 B1279031 2-(Azidomethyl)-1,3-difluorobenzene CAS No. 106308-60-5

2-(Azidomethyl)-1,3-difluorobenzene

Cat. No.: B1279031
CAS No.: 106308-60-5
M. Wt: 169.13 g/mol
InChI Key: JSZUBPHMRHROHZ-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-1,3-difluorobenzene (2-AMDF) is a type of compound that has been studied for its potential applications in scientific research. It is a derivative of difluorobenzene and has an azido group attached to the methyl group. This compound has been of interest to researchers due to its potential to be used in a variety of lab experiments and research applications.

Scientific Research Applications

Synthesis and Material Applications

  • Triazole Derivatives Synthesis :

    • 2-(Azidomethyl)-1,3-difluorobenzene derivatives have been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have potential applications in corrosion inhibition for steels (Negrón-Silva et al., 2013).
  • Organic Synthesis :

    • A study on the fluorination of 1,3-dicarbonyl compounds demonstrated the use of derivatives of this compound in organic synthesis processes (Kitamura et al., 2011).
  • Polymer Chemistry :

    • Derivatives of this compound have been used in creating new microporous polymers, which show potential in gas storage and separation, as well as in water pollution control (Bera et al., 2018).

Environmental and Chemical Studies

  • Biodegradation Studies :

    • Research on the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, has provided insights into their environmental impact and degradation pathways (Moreira et al., 2009).
  • Electrochemical Studies :

    • Studies have examined the electrochemical properties and fluorination processes of compounds like 1,3-difluorobenzene, offering insights into their chemical behavior (Momota et al., 1993).
  • Spectroscopy and Structural Analysis :

    • The microwave spectra and dipole moments of 1,3-difluorob
    enzene have been analyzed, providing valuable information on its molecular structure and properties .
  • Gas-Phase Reactions Study :
    • Investigations into the gas-phase reactions of 1,3-difluorobenzene have contributed to understanding its chemical behavior and reactivity (Matimba et al., 1993).

Chemistry of Fluorinated Compounds

  • Organometallic Chemistry :

    • Research on fluorobenzenes, including 1,3-difluorobenzene, has explored their use in organometallic chemistry and transition-metal-based catalysis (Pike et al., 2017).
  • Aromatic Nucleophilic Substitution Reactions :

    • Studies on the substitution reactions of difluorobenzenes, such as 1,3-difluorobenzene, have provided insights into the mechanisms and applications of these reactions in synthetic chemistry (Goryunov et al., 2010).

Safety and Hazards

Azides are generally considered hazardous due to their propensity to release nitrogen by thermal activation or photolysis . This scission reaction is accompanied with a considerable output of energy, making them interesting as highly energetic materials .

Future Directions

The synthetic ease of generating azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Properties

IUPAC Name

2-(azidomethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZUBPHMRHROHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447172
Record name 2,6-Difluorobenzylazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106308-60-5
Record name 2-(Azidomethyl)-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106308-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzylazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(azidomethyl)-1,3-difluorobenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 0.200 g (1.23 mmol) of 2,6-difluorobenzyl chloride in 0.5 mL of DMSO was added dropwise to a mixture of 0.090 g (1.23 mmol) of NaN3 in 2 mL of DMSO at 20-25° C. The reaction was left stirring at 20-25° C. during 4 h. until showing completion by TLC. The crude was treated with 1.6 mL of water and 1.6 mL of cyclohexane and the organic phase was vacuum distilled to obtain 0.210 g (97%) of 2,6-difluorobenzyl azide as yellowish oil
Quantity
0.2 g
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reactant
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0.09 g
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0.5 mL
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2 mL
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1.6 mL
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1.6 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2,6-diflourobenzyl bromide (100 gms), tetrabutylammonium bromide (10 gms), t-butanol (200 ml) and sodium azide (62.8 gm) were stirred at room temperature for 22-24 hours. After the completion, reaction mass was filtered and washed with t-butanol (2.5 ml ) to give 2-(azidomethyl)-1,3-difluorobenzene.
Quantity
100 g
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reactant
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62.8 g
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reactant
Reaction Step One
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10 g
Type
catalyst
Reaction Step One
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200 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The process comprises the preparation of Rufinamide by reacting 2,6-difluorobenzyl chloride and sodium azide in the presence of DMSO to obtain 2,6-difluoro benzyl azide, which is then treated with propiolic acid to give carboxylic acid intermediate which on further reaction with thionyl chloride to give corresponding acyl chloride. The acyl chloride intermediate is further reacted with methanolic ammonia to yield Rufinamide.
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Synthesis routes and methods IV

Procedure details

2,6-difluorobenzylchloride of formula II and sodium azide are reacted in the presence of DMSO to obtain 2-(azidomethyl)-1,3-difluorobenzene of formula III, which is then treated with 2-propiolic acid to give a carboxylic acid intermediate which on further reaction with methanol in the presence of sulfuric acid yields methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate intermediate of formula IV. This intermediate is then isolated and further reacted with methanolic ammonia to yield rufinamide of formula I.
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Synthesis routes and methods V

Procedure details

To a 250 ml round bottom flask, 2,6-difluorobenzylbromide (0.024 mol, 5 g), sodium azide (0.026 mol, 1.72 g) and water (50 ml) were charged. The reaction mixture was heated to 70° C. to 75° C. for 30 hours and formation of azide intermediate (99.4%) was monitored by gas chromatography. After completion of the reaction, the contents were cooled to room temperature. The layers of the reaction mixture were separated to obtain an upper water layer and a lower azide intermediate layer. The lower layer was then concentrated and dried under vacuum to obtain 3.8 g of the product.
Quantity
5 g
Type
reactant
Reaction Step One
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1.72 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Azidomethyl)-1,3-difluorobenzene
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2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 6
2-(Azidomethyl)-1,3-difluorobenzene
Customer
Q & A

Q1: What is the role of 2-(Azidomethyl)-1,3-difluorobenzene in the synthesis of rufinamide?

A: this compound serves as a key building block in the multi-step synthesis of rufinamide. [, ] Specifically, it reacts with methyl propiolate to form methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate is then further reacted with ammonia to yield the final product, rufinamide. [, ]

Q2: Could you elaborate on the reaction mechanism involved in the synthesis of rufinamide using this compound?

A: While the provided research papers [, ] don't delve into the detailed reaction mechanisms, we can infer the key steps:

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